6-Cyclopropylpyridin-3-amine dihydrochloride
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Overview
Description
6-Cyclopropylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylpyridin-3-amine dihydrochloride typically involves the cyclopropylation of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce cyclopropyl-substituted amines .
Scientific Research Applications
6-Cyclopropylpyridin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropylpyridin-3-amine: A closely related compound without the dihydrochloride salt form.
Cyclopropylpyridine derivatives: Other derivatives with varying substituents on the pyridine ring.
Uniqueness
6-Cyclopropylpyridin-3-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cyclopropyl group and dihydrochloride salt form contribute to its reactivity and solubility, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H12Cl2N2 |
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Molecular Weight |
207.10 g/mol |
IUPAC Name |
6-cyclopropylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-3-4-8(10-5-7)6-1-2-6;;/h3-6H,1-2,9H2;2*1H |
InChI Key |
JFLGLOYKHWCVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
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